3-氯苯-1,2-二胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

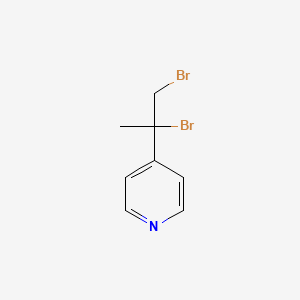

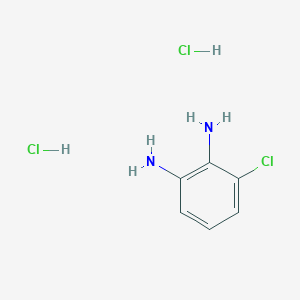

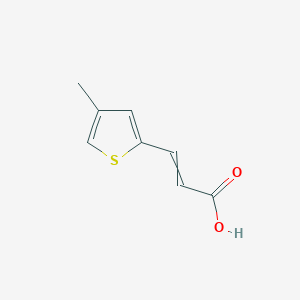

3-Chloro-benzene-1,2-diamine dihydrochloride is an aromatic diamine compound with the CAS Number: 59497-19-7 . It has a molecular weight of 215.51 and its IUPAC name is 3-chlorobenzene-1,2-diamine dihydrochloride . It appears as a light red solid .

Molecular Structure Analysis

The Inchi Code for 3-Chloro-benzene-1,2-diamine dihydrochloride is 1S/C6H7ClN2.2ClH/c7-4-2-1-3-5 (8)6 (4)9;;/h1-3H,8-9H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3-Chloro-benzene-1,2-diamine dihydrochloride is a light red solid . Its molecular weight is 215.51 . More detailed physical and chemical properties were not available in the sources I found.科学研究应用

Fluorescent Receptor for Metal Ion Detection

The structural analog of 3-Chloro-benzene-1,2-diamine, when combined with other compounds, has been employed in the development of a fluorescent receptor capable of dual Ni2+ and Cu2+ ion detection. This chemosensor utilizes the fluorescence-quenching capabilities of the benzene-1,2-diamine structure for sensitive and selective multianalyte detection, with potential applications in environmental monitoring and health safety (Pawar et al., 2015).

Advanced Polymeric Materials

Derivatives of 3-Chloro-benzene-1,2-diamine have been utilized in the synthesis of organosoluble and thermally stable polyimides, showcasing high thermal stability and good solubility in common organic solvents. These polymers form part of advanced materials with applications in electronics, aerospace, and as coatings, offering enhanced mechanical and thermal properties (Liu et al., 2005).

Antibacterial and Antifungal Agents

Compounds derived from benzene-1,2-diamine, similar to 3-Chloro-benzene-1,2-diamine, have shown significant potential as bases for antibacterial and antifungal agents. These compounds, when complexed with metals, exhibit increased biological activity against various microbial species, suggesting their utility in developing new antimicrobial therapies (Khalid et al., 2020).

Asymmetric Synthesis and Catalysis

Research into the reaction of aromatic dialdehydes with enantiopure 1,2-diamines has provided a route to enantiopure tricyclic amidines. This method, involving compounds structurally related to 3-Chloro-benzene-1,2-diamine, facilitates the synthesis of complex organic molecules with potential pharmaceutical applications, demonstrating the role of these diamines in asymmetric synthesis and catalysis (Braddock et al., 2010).

属性

IUPAC Name |

3-chlorobenzene-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,8-9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFXRLXRNYSJDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-benzene-1,2-diamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)

![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)

![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)